molecular formula C5H3N3 B1590183 Pyridazine-3-carbonitrile CAS No. 53896-49-4

Pyridazine-3-carbonitrile

Cat. No. B1590183
CAS RN: 53896-49-4
M. Wt: 105.1 g/mol
InChI Key: PJESVVYWPFAJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006433B2

Procedure details

To a solution of compound 1-c (2.7 g, 25.7 mmol) in MeOH (25 mL) was added sodium methoxide (139 mg, 0.257 mmol). The reaction was stirred at room temperature overnight when ammonium chloride (1.65 g, 30.8 mmol) was added. The reaction was refluxed for 3 h, cooled to room temperature and concentrated to afford the crude product of 1-d (3.8 g, 93%). 1H NMR (300 MHz, DMSO-d6) δ 9.38 (dd, J=1.5, 5.1 Hz, 1H), 8.30 (dd, J=1.5, 8.7 Hz, 1H), 7.92 (dd, J=5.1, 8.4 Hz, 1H). LC-MS: (M+H)+123.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[N:2]=1.C[O-].[Na+].[Cl-:12].[NH4+:13]>CO>[ClH:12].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[NH:13])[NH2:8])[N:2]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
N1=NC(=CC=C1)C#N
Name
Quantity
139 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=NC(=CC=C1)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.